molecular formula C8H17N B13223082 N,3,3-trimethylcyclopentan-1-amine

N,3,3-trimethylcyclopentan-1-amine

Cat. No.: B13223082
M. Wt: 127.23 g/mol
InChI Key: UQLWLZGAKVLEGP-UHFFFAOYSA-N
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Description

N,3,3-trimethylcyclopentan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclopentanamine, where the cyclopentane ring is substituted with three methyl groups at the 3rd position and one amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, imines, or other substituted products.

Scientific Research Applications

N,3,3-trimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,3-trimethylcyclopentan-1-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,3,3-trimethylcyclopentan-1-amine

InChI

InChI=1S/C8H17N/c1-8(2)5-4-7(6-8)9-3/h7,9H,4-6H2,1-3H3

InChI Key

UQLWLZGAKVLEGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)NC)C

Origin of Product

United States

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